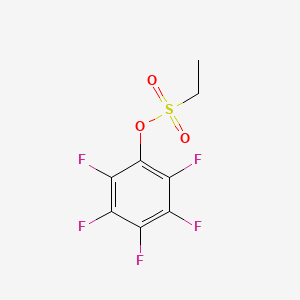

2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate

Description

Historical Context of Polyfluorinated Sulfonate Esters

The development of polyfluorinated sulfonate esters emerged from the broader evolution of fluorochemical technology that began in the 1930s and 1940s. The foundational discovery of polytetrafluoroethylene by Dr. Plunkett in 1938 marked the beginning of systematic exploration into fluorinated compounds, leading to the introduction of Teflon brand materials in 1949 and subsequent expansion into surfactant applications by the 1960s. The timeline of fluorochemical development reveals that by 1967, the Food and Drug Administration had approved polytetrafluoroethylene for widespread use in cookware, establishing precedent for commercial fluorochemical applications.

During the 1950s through 1970s, the industrial production of perfluorinated compounds expanded significantly, with global historical production of perfluorooctane sulfonyl fluoride estimated at 96,000 tons between 1970-2002. This period saw the development of electrochemical fluorination processes that became the dominant method for producing perfluorinated sulfonyl derivatives. The electrochemical fluorination of octanesulfonyl fluoride undergoes electrolysis in anhydrous hydrogen fluoride, leading to replacement of all hydrogen atoms with fluorine atoms through free-radical processes that result in mixtures of linear and branched perfluorinated isomers. The ratio of linear to branched perfluorinated carbon chains formed in electrochemical fluorination processes varies depending on process control but typically yields roughly 70% to 80% linear and 20% to 30% branched structures.

The synthesis methodologies for polyfluorinated sulfonate esters evolved considerably during this historical period. Early synthetic approaches involved reaction of perfluoroalkanesulfonyl fluorides with suitable amines under controlled conditions, often requiring thermal decomposition of intermediate ammonium salt complexes. Optimization studies revealed that reaction conditions employing external bases such as triethylamine or pyridine improved yields by 13-16% compared to using excess amine as both reactant and base. Solvent selection proved critical, with diethyl ether and dioxane providing superior results compared to dichloromethane, which often resulted in significantly colored reaction mixtures.

| Historical Development Period | Key Technological Advances | Production Scale Indicators |

|---|---|---|

| 1930s-1940s | Polytetrafluoroethylene discovery, initial fluoropolymer development | Laboratory scale synthesis |

| 1950s-1960s | Commercial fluorochemical production, electrochemical fluorination processes | Industrial scale implementation |

| 1970s-2002 | Perfluorooctane sulfonyl fluoride production peak | 96,000 tons global production |

| 2000s-Present | Advanced synthetic methodologies, copper-catalyzed reactions | Specialized synthetic applications |

Structural Significance of Pentafluorophenyl Groups in Organosulfur Chemistry

The pentafluorophenyl group represents one of the most electronically unique aromatic systems in organofluorine chemistry, characterized by extreme electron deficiency that fundamentally alters chemical reactivity patterns compared to non-fluorinated aromatic compounds. The five fluorine substituents on the benzene ring create a cumulative electron-withdrawing effect that renders the aromatic system highly electrophilic, facilitating nucleophilic aromatic substitution reactions that are typically challenging or impossible with conventional aromatic compounds. This electronic character makes pentafluorophenyl groups particularly valuable in organosulfur chemistry applications where controlled reactivity and selective transformations are required.

The carbon-fluorine bonds in pentafluorophenyl systems exhibit exceptional strength, with average bond energies around 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole. This bond strength contributes to the remarkable thermal and chemical stability observed in pentafluorophenyl compounds, allowing them to withstand reaction conditions that would decompose conventional aromatic systems. The Van der Waals radius of fluorine substituents measures only 1.47 Angstroms, comparable to hydrogen at 1.2 Angstroms, which minimizes steric strain in polyfluorinated compounds while providing effective shielding of the carbon skeleton from attacking reagents.

The electronegativity of fluorine, the highest of all elements at 3.98, creates substantial dipole moments in carbon-fluorine bonds measuring 1.41 Debye units. In pentafluorophenyl systems, these individual dipoles combine to generate complex electronic distributions that significantly influence chemical behavior. The low polarizability of fluorine atoms (0.56 × 10^-24 cubic centimeters) results in weak dispersion forces between pentafluorophenyl-containing molecules, contributing to unique solubility patterns where such compounds often exhibit both hydrophobic and lipophobic characteristics.

In organosulfur chemistry contexts, pentafluorophenyl groups serve multiple functional roles beyond simple electron withdrawal. They act as effective leaving groups in nucleophilic substitution reactions, enabling transformations under mild conditions that would otherwise require harsh reagents or elevated temperatures. The electronic properties of pentafluorophenyl groups also influence the reactivity of adjacent functional groups, such as sulfonate esters, by stabilizing developing negative charge through resonance and inductive effects. This stabilization proves particularly valuable in synthetic applications requiring precise control over reaction rates and selectivity.

| Structural Parameter | Pentafluorophenyl Value | Comparative Reference |

|---|---|---|

| Carbon-Fluorine Bond Energy | 480 kJ/mol | Carbon-Chlorine: 320 kJ/mol |

| Van der Waals Radius (Fluorine) | 1.47 Å | Hydrogen: 1.2 Å |

| Fluorine Electronegativity | 3.98 | Chlorine: 3.16 |

| Carbon-Fluorine Bond Dipole | 1.41 D | Carbon-Chlorine: 1.46 D |

| Fluorine Polarizability | 0.56 × 10^-24 cm³ | Chlorine: 2.18 × 10^-24 cm³ |

The integration of pentafluorophenyl groups into sulfonate ester structures creates compounds with distinctive reactivity profiles that combine the stability of perfluorinated aromatic systems with the electrophilic character necessary for synthetic transformations. Recent research has demonstrated that pentafluorophenyl sulfonic esters undergo successful coupling reactions including Sonogashira, Suzuki, Chan-Evans-Lam, and decarboxylative coupling reactions, highlighting their versatility as synthetic intermediates. The electronic characteristics of the pentafluorophenyl group facilitate these transformations by providing appropriate electronic activation while maintaining structural integrity under reaction conditions.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O3S/c1-2-17(14,15)16-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWDCZRRFOAOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382441 | |

| Record name | pentafluorophenyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597553-60-1 | |

| Record name | pentafluorophenyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate typically involves the reaction of pentafluorophenol with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to achieve the desired product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group in PFPEs undergoes nucleophilic substitution reactions with various nucleophiles, including amines and alcohols. The PFP group stabilizes the transition state through electron-withdrawing effects, enabling efficient displacement under mild conditions.

Key findings :

-

Aminolysis : PFPEs reacts with primary amines (e.g., butylamine, propargylamine) in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to form sulfonamides. Tributylphosphine (TBP) or triethylamine (TEA) is often used as a base to deprotonate the amine and accelerate the reaction .

-

Alcoholysis : Secondary alcohols can displace the sulfonate group in polar aprotic solvents, yielding corresponding sulfonate esters .

Aminolysis and Sulfonamide Formation

Aminolysis is the most studied reaction of PFPEs, with applications in synthesizing functionalized sulfonamides for biological and materials research.

Reaction Conditions and Outcomes

Mechanistic insights :

-

The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the sulfur atom, followed by (2) elimination of the PFP group .

-

Complete conversion is confirmed by <sup>19</sup>F NMR, where the disappearance of the PFP signal (-153 ppm) indicates successful substitution .

Functionalization in Polymer Chemistry

PFPEs is employed to modify polymers via post-polymerization reactions. Its sulfonate group reacts with amines to introduce functional side chains, enabling the creation of stimuli-responsive materials.

Example :

-

SCNP-F2 Synthesis : PFPEs-functionalized single-chain nanoparticles (SCNPs) react with 1-aminoglycerol in THF/DMSO, yielding water-soluble nanoparticles with a hydrodynamic radius of 7.2 nm (measured via DLS). The product exhibits a zeta potential of -13.3 mV, confirming surface functionalization .

Stability and Reactivity Comparison

PFPEs demonstrates greater hydrolytic stability compared to aliphatic sulfonate esters but remains reactive toward strong nucleophiles.

| Property | PFPEs | Aliphatic Sulfonate Esters |

|---|---|---|

| Hydrolytic Stability | High (stable in H<sub>2</sub>O) | Low |

| Reactivity with Amines | Fast (≤24h) | Moderate |

| Solvent Compatibility | THF, DMSO, Acetonitrile | Limited to polar solvents |

Scientific Research Applications

Organic Synthesis

PFPE serves as a versatile reagent in organic synthesis. Its electrophilic nature, enhanced by the pentafluorophenyl group, allows it to participate in a variety of chemical reactions:

- Nucleophilic Substitution Reactions : PFPE can engage in nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives. This property is particularly useful in synthesizing biologically active compounds and studying biomolecular interactions.

- Carbosulfenylation : Recent studies have highlighted its role in enantioselective intramolecular carbosulfenylation reactions. This process involves the introduction of sulfur-containing groups into organic molecules, which can significantly alter their biological activity .

Table 1: Comparison of Reaction Types Involving PFPE

| Reaction Type | Description | Applications |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Synthesis of biologically active molecules |

| Carbosulfenylation | Introduces sulfur groups into organic compounds | Modifying drug candidates |

| 1,3-Dipolar Cycloaddition | Forms isoxazoles through cycloaddition with nitrile oxides | Development of anti-HIV agents |

Bioconjugation Chemistry

PFPE is extensively used in bioconjugation chemistry due to its reactive ester functionality. It facilitates the attachment of biomolecules such as proteins and peptides to surfaces or other molecules:

- Single-Chain Polymer Nanoparticles (SCNPs) : PFPE-functionalized SCNPs have been developed for controlled delivery of therapeutics. These nanoparticles are formed via intramolecular collapse of polymer chains and can be functionalized without altering their core structure .

- Protein Conjugation : The activated ester groups in PFPE allow for efficient conjugation with amines found on protein surfaces. This capability is crucial for creating targeted drug delivery systems and diagnostic tools .

Material Science

In material science, PFPE is utilized for developing advanced materials with specific properties:

- Polymer Functionalization : PFPE can be incorporated into polymer matrices to enhance their chemical stability and functionality. This modification allows for the creation of materials that can respond to environmental stimuli or deliver drugs in a controlled manner .

- Affinity Chromatography : PFPE derivatives have been synthesized as candidates for use in affinity chromatography, which is essential for purifying biomolecules based on their specific interactions .

Case Studies and Research Findings

Several studies have documented the effectiveness of PFPE in various applications:

- A study demonstrated the successful synthesis of isoxazolidinyl sulfonamides using PFPE as a precursor. These compounds exhibited anti-HIV activity at micromolar concentrations, showcasing the potential therapeutic applications of PFPE derivatives .

- Research into SCNPs highlighted their ability to encapsulate therapeutic agents while maintaining stability and functionality. The incorporation of PFPE moieties facilitated efficient targeting and release mechanisms .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group enhances the electrophilicity of the sulfonate group, making it more reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Sulfonate Esters with Varied Aryl Substituents

The reactivity and physicochemical properties of sulfonate esters are heavily influenced by their aryl substituents. Below is a comparative analysis:

Key Findings :

- The pentafluorophenyl group in 1-ethanesulfonate provides superior leaving-group ability compared to methyl- or chloro-substituted analogs, making it ideal for reactions requiring rapid displacement .

- Solubility trends correlate with substituent polarity: pentafluorophenyl derivatives exhibit moderate solubility in organic solvents, while methylated analogs are more lipophilic .

Sulfonyl Fluorides vs. Sulfonates

Sulfonyl fluorides (e.g., Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro- [CAS: 2127-74-4] ) differ in leaving-group chemistry. Sulfonate esters undergo nucleophilic substitution, whereas sulfonyl fluorides participate in sulfur-fluorine exchange reactions (e.g., SuFEx click chemistry). The latter are more hydrolytically stable but require specialized conditions for activation .

Sodium Salts of Sulfonic Acids

Sodium benzenesulfonates (e.g., CAS: 52584-45-9 ) are water-soluble and used in aqueous-phase reactions. In contrast, this compound is tailored for organic media, highlighting the trade-off between solubility and reactivity in different solvents.

Borane Complexes and Electron-Deficient Systems

Tris(2,3,4,5,6-pentafluorophenyl)borane (CAS: 1109-15-5 ) leverages the pentafluorophenyl group to stabilize negative charges as a Lewis acid. While unrelated to sulfonates, this underscores the broader utility of pentafluorophenyl groups in modulating electronic environments .

Biological Activity

2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate (PFPE) is a fluorinated aromatic sulfonate compound that has garnered attention in biochemical research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

- Molecular Formula : C8H5F5O3S

- Molar Mass : Approximately 292.18 g/mol

- Structure : The compound features a pentafluorophenyl group attached to an ethanesulfonate moiety, which enhances its electrophilic character and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of PFPE can be attributed to several mechanisms:

- Electrophilic Reactivity : The presence of multiple fluorine atoms increases the electrophilicity of the compound, allowing it to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids.

- Modification of Biomolecules : PFPE is being explored for its ability to modify biomolecules, which can aid in understanding their structure and function. This modification capability is crucial in the study of protein interactions and gene expression regulation .

- Potential Enzyme Inhibition : Research indicates that PFPE may act as an enzyme inhibitor, potentially impacting various metabolic pathways. The sulfonate group can form hydrogen bonds with active site residues in enzymes, thereby inhibiting their activity.

Case Studies and Research Findings

-

Inflammatory Response Modulation :

- A study investigated the effects of PFPE on bradykinin receptor signaling pathways. It was found that PFPE could enhance the secretion of inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) in cell cultures expressing the bradykinin 1 receptor. This suggests a role for PFPE in modulating inflammatory responses .

-

Antimicrobial Activity :

- PFPE has been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses significant activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Synthesis and Reactivity Studies :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 2,3,4,5,6-pentafluorophenyl 1-ethanesulfonate, and how can its purity be validated?

Answer: The compound is typically synthesized via sulfonation of ethanol derivatives followed by coupling with pentafluorophenol. For example, analogous sulfonate esters (e.g., 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate) are prepared by reacting pentafluorophenol with sulfonyl chlorides under anhydrous conditions . Purity validation involves:

- Chromatography : HPLC or GC-MS to confirm absence of byproducts (e.g., unreacted pentafluorophenol).

- Spectroscopy : to verify fluorine environment (distinct peaks for pentafluorophenyl and ethanesulfonyl groups) and for ethanesulfonate protons .

- Elemental Analysis : To confirm stoichiometry (CHFOS).

Q. How does the reactivity of this compound compare to other sulfonate esters in nucleophilic substitution reactions?

Answer: The electron-withdrawing pentafluorophenyl group enhances the leaving-group ability of the sulfonate, making it more reactive than non-fluorinated analogs. For instance, in SN2 reactions, it exhibits faster kinetics compared to tosylates due to increased electrophilicity at the sulfur center . Methodologically:

- Kinetic Studies : Compare reaction rates with phenyl or methyl sulfonates under identical conditions (e.g., in DMSO with KCO).

- Computational Analysis : Density Functional Theory (DFT) calculations can quantify the activation energy barrier for sulfonate displacement .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?

Answer:

- DFT Modeling : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (FMOs). The LUMO energy reflects electrophilicity, correlating with experimental reactivity trends .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMF or THF) and predict solvolysis pathways .

- Non-Covalent Interactions : Analyze electrostatic potential maps to identify sites for hydrogen bonding or π-stacking (relevant in catalytic systems) .

Q. How can this compound be utilized in catalytic systems, such as Lewis acid-mediated reactions?

Answer: The sulfonate group can act as a counterion in cationic metal complexes. For example:

- Zinc Catalysts : Analogous pentafluorophenyl-zinc complexes (e.g., Zn(CF)) are used in polymerization; the sulfonate variant may stabilize active species in olefin coordination .

- Borane Co-Catalysts : Tris(pentafluorophenyl)borane (B(CF)) activates sulfonates via fluoride abstraction, enabling carbocation generation in Friedel-Crafts alkylation .

Q. How should researchers address contradictory data regarding thermal stability and decomposition pathways?

Answer:

- Thermogravimetric Analysis (TGA) : Perform under inert (N) and oxidative (O) atmospheres to distinguish between sublimation (observed in fluorinated boranes ) and decomposition.

- Mass Spectrometry : Identify decomposition products (e.g., SO or pentafluorobenzene) via EI-MS.

- Cross-Validation : Compare with structurally similar compounds (e.g., pentafluorophenyl triflate) to isolate substituent effects .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Answer:

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis (common for sulfonates) .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods; sulfonate esters are potential skin irritants .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.